molecular formula C14H17NOS B10774458 N-(2-(5-ethylbenzo[b]thiophen-3-yl)ethyl)acetamide

N-(2-(5-ethylbenzo[b]thiophen-3-yl)ethyl)acetamide

Cat. No.: B10774458
M. Wt: 247.36 g/mol
InChI Key: PICRXJDULXLJCZ-UHFFFAOYSA-N
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Description

N-(2-(5-ethylbenzo[b]thiophen-3-yl)ethyl)acetamide is an organic compound with the molecular formula C14H17NOS. It is known for its biological activity, particularly as a potent melatonin receptor antagonist

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(5-ethylbenzo[b]thiophen-3-yl)ethyl)acetamide typically involves the reaction of 5-ethylbenzo[b]thiophene with ethylamine, followed by acetylation. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

N-(2-(5-ethylbenzo[b]thiophen-3-yl)ethyl)acetamide undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiols or hydrocarbons .

Scientific Research Applications

N-(2-(5-ethylbenzo[b]thiophen-3-yl)ethyl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-(5-ethylbenzo[b]thiophen-3-yl)ethyl)acetamide involves its interaction with melatonin receptors (hMT1 and hMT2). By binding to these receptors, it inhibits the action of melatonin, a hormone that regulates sleep-wake cycles. This antagonistic effect can alter the signaling pathways involved in sleep regulation .

Comparison with Similar Compounds

Similar Compounds

  • N-(2-(5-methylbenzo[b]thiophen-3-yl)ethyl)acetamide
  • N-(2-(5-propylbenzo[b]thiophen-3-yl)ethyl)acetamide
  • N-(2-(5-butylbenzo[b]thiophen-3-yl)ethyl)acetamide

Uniqueness

N-(2-(5-ethylbenzo[b]thiophen-3-yl)ethyl)acetamide is unique due to its specific ethyl substitution on the benzo[b]thiophene ring.

Properties

IUPAC Name

N-[2-(5-ethyl-1-benzothiophen-3-yl)ethyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NOS/c1-3-11-4-5-14-13(8-11)12(9-17-14)6-7-15-10(2)16/h4-5,8-9H,3,6-7H2,1-2H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PICRXJDULXLJCZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C=C1)SC=C2CCNC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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